Cas no 1261666-67-4 (3-Amino-5-(difluoromethoxy)anisole)

3-Amino-5-(difluoromethoxy)anisole 化学的及び物理的性質
名前と識別子
-
- 3-Amino-5-(difluoromethoxy)anisole
-
- インチ: 1S/C8H9F2NO2/c1-12-6-2-5(11)3-7(4-6)13-8(9)10/h2-4,8H,11H2,1H3
- InChIKey: LMIXELPTJMPUPY-UHFFFAOYSA-N
- SMILES: FC(OC1C=C(C=C(C=1)OC)N)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 157
- XLogP3: 2.1
- トポロジー分子極性表面積: 44.5
3-Amino-5-(difluoromethoxy)anisole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015000490-1g |
3-Amino-5-(difluoromethoxy)anisole |
1261666-67-4 | 97% | 1g |
$1564.50 | 2023-09-03 |
3-Amino-5-(difluoromethoxy)anisole 関連文献
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
3-Amino-5-(difluoromethoxy)anisoleに関する追加情報
3-Amino-5-(difluoromethoxy)anisole: A Comprehensive Overview
The compound CAS No. 1261666-67-4, commonly referred to as 3-Amino-5-(difluoromethoxy)anisole, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical synthesis and drug development.
3-Amino-5-(difluoromethoxy)anisole is characterized by its anisole backbone, which consists of a methoxy group attached to a benzene ring. The molecule further features an amino group at the 3-position and a difluoromethoxy group at the 5-position. This substitution pattern imparts distinctive electronic and steric properties, making it a valuable substrate for various chemical reactions.
Recent studies have highlighted the role of 3-Amino-5-(difluoromethoxy)anisole in the synthesis of bioactive compounds. Researchers have explored its potential as an intermediate in the construction of complex molecules, particularly those with therapeutic applications. For instance, its ability to undergo nucleophilic aromatic substitution reactions has been leveraged in the development of novel antibiotics and anticancer agents.
The electronic effects of the amino and difluoromethoxy groups on the benzene ring have been extensively studied. The amino group acts as an electron-donating substituent, while the difluoromethoxy group introduces both electron-withdrawing and steric effects. This interplay between electronic and steric factors influences the reactivity of the molecule in various chemical transformations, making it a versatile building block in organic synthesis.
In terms of physical properties, 3-Amino-5-(difluoromethoxy)anisole exhibits a melting point of approximately 120°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in both solution-phase and solid-phase synthesis techniques.
The synthesis of 3-Amino-5-(difluoromethoxy)anisole typically involves multi-step processes, including Friedel-Crafts alkylation or acylation followed by substitution reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact.
In conclusion, CAS No. 1261666-67-4, or 3-Amino-5-(difluoromethoxy)anisole, stands out as a crucial molecule in contemporary chemical research. Its unique structure, coupled with its versatile reactivity, positions it as a key player in the development of innovative chemical compounds with wide-ranging applications.
1261666-67-4 (3-Amino-5-(difluoromethoxy)anisole) Related Products
- 2228947-53-1(1-(3-bromo-4-methylthiophen-2-yl)-2-methylpropan-2-ol)
- 1310481-62-9(6-Methoxy-2-methylquinoline-4-carbonitrile)
- 868694-19-3(5-bromo-3-iodo-1H-indole)
- 1058184-84-1(2-methoxy-4,5-dimethyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzene-1-sulfonamide)
- 5021-47-6(2-PHENYL-1,2,3,4-TETRAHYDRO-QUINOXALINE)
- 1261733-73-6(2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol)
- 68274-44-2(2-(4-{(5-Methyl-3-isoxazolyl)aminosulfonyl}anilino)carbonylbenzoic acid)
- 878727-01-6(8-(2,3-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2411322-97-7((2E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide)
- 1246822-09-2(2-bromo-4,5-dichlorobenzene-1-sulfonamide)




